3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug Discovery Physicochemical Properties

Optimizing Mcl-1 inhibitors demands building blocks with precise lipophilicity. The N1-methyl substitution on 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0) delivers the enhanced cLogP and reduced H-bond donor count (2 vs. 3) required for superior membrane permeability and metabolic stability, directly addressing lead optimization bottlenecks. - cLogP 0.0 vs. -0.1 for the non-methylated analog; TPSA 81.1 Ų for improved bioavailability. - Free carboxylic acid handle enables facile amide coupling for parallel library synthesis. - Multi-kilogram inventory maintained; expedited global delivery to support seamless R&D-to-pilot scale transitions.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 151733-97-0
Cat. No. B126053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
CAS151733-97-0
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N)C(=O)O
InChIInChI=1S/C5H7N3O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10)
InChIKeyHWHYJHNAHXOFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0): A N1-Methylated Pyrazole Building Block for Targeted Lipophilicity Modulation


3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylic acid class, characterized by a methyl substituent at the N1 position and an amino group at the C3 position . It possesses a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . This specific substitution pattern distinguishes it from its non-methylated analog, 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6), and imparts altered physicochemical properties, notably increased lipophilicity, which is critical for applications in medicinal chemistry and agrochemical development .

Lipophilicity-sensitive synthetic workflows
N1-methyl pyrazole intermediate for medicinal chemistry

Why Generic Substitution with Non-Methylated 3-Amino-1H-pyrazole-4-carboxylic Acid (CAS 41680-34-6) Fails to Replicate Performance in Lipophilicity-Sensitive Workflows


The interchangeability of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0) with its closest in-class analog, 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6), is precluded by the absence of the N1-methyl group, which fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability . While the non-methylated analog serves as a versatile building block, the introduction of the methyl group on the target compound increases its cLogP, reduces its hydrogen bond donor count, and modifies its topological polar surface area . These changes directly impact membrane permeability, bioavailability, and the compound's behavior in biological assays and synthetic transformations, making the methylated variant the preferred choice for applications requiring enhanced lipophilic character .

Target Property
Non-Methylated Analog (CAS 41680-34-6) Risk
N1-methyl substitution present
Lacks methyl group; lipophilicity and H-bond donor capacity shift
Reduced polar surface area profile
Higher TPSA may reduce passive membrane permeability in assays
Altered pKa region
Different ionization at physiological pH may affect solubility and behavior

Product-Specific Quantitative Differentiation Evidence for 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0)


Enhanced Lipophilicity (XLogP3) Compared to Non-Methylated Analog

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid exhibits a significantly higher calculated partition coefficient (XLogP3) of 0.0 compared to its non-methylated analog, 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6), which has an XLogP3 value of -0.1 . This increase in lipophilicity is attributed to the N1-methyl substitution, which masks a hydrogen bond donor and adds hydrophobic bulk .

Lipophilicity (XLogP3)
Head-to-head
0.0 vs -0.1 (Δ +0.1)
Reported lipophilicity shift supports permeability screening context
Computed value; experimental validation recommended
Lipophilicity Drug Discovery Physicochemical Properties

Reduced Hydrogen Bond Donor Count Relative to Non-Methylated Analog

The N1-methylation in 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid reduces its hydrogen bond donor (HBD) count from 3 to 2 compared to the non-methylated analog 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6) . This reduction is due to the substitution of the N1 hydrogen atom with a methyl group, eliminating a hydrogen bond donor site .

H-Bond Donor Count
Head-to-head
2 vs 3 (Δ −1)
Lower HBD count may support passive permeability profiling
PubChem computed; confirm in ADME assays
Hydrogen Bonding Medicinal Chemistry ADME Properties

Decreased Topological Polar Surface Area (TPSA) Compared to Non-Methylated Analog

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid has a topological polar surface area (TPSA) of 81.1 Ų, which is lower than the 92 Ų TPSA of the non-methylated analog 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6) . This reduction in polar surface area is a direct consequence of the N1-methyl substitution .

Polar Surface Area
Head-to-head
81.1 Ų vs 92 Ų (Δ −10.9)
Reduced TPSA supports membrane penetration screening context
Computed; confirm with experimental logD / PAMPA
Polar Surface Area Bioavailability Physicochemical Properties

Increased Molecular Weight and Altered Acid-Base Character (pKa) vs. Non-Methylated Analog

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 141.13 g/mol, an increase of 14.03 g/mol over the non-methylated analog 3-amino-1H-pyrazole-4-carboxylic acid (127.10 g/mol), reflecting the addition of a methyl group . Its predicted pKa is 4.62 ± 0.10, which is distinct from the non-methylated analog's predicted pKa of 1.65 ± 0.10 for the corresponding ethyl ester, indicating altered acid-base properties that influence solubility and ionization state under physiological conditions .

MW & pKa Shift
Head-to-head
MW: 141.13 vs 127.10 (Δ +14.03)
pKa: 4.62 vs 1.65 (Δ +2.97)
Altered MW and ionization may impact solubility and formulation context
Predicted pKa; verify experimentally
Molecular Weight pKa Physicochemical Properties

Demonstrated Utility in Mcl-1 Inhibitor Development (Patent Literature)

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0) is specifically claimed as a key synthetic intermediate in the development of Mcl-1 inhibitors, as documented in patents TW-202010740-A, US-10703733-B2, and WO-2019222112-A1 [1]. In contrast, the non-methylated analog, 3-amino-1H-pyrazole-4-carboxylic acid (CAS 41680-34-6), is primarily cited in the context of factor Xa inhibitors and as a Zaleplon impurity, indicating a divergent and distinct application space . This patent evidence underscores the target compound's unique value in a specific, high-interest therapeutic area (oncology) where the non-methylated analog is not the focus.

Patent Application Space
Context-dependent
Mcl-1 inhibitor (target) vs Factor Xa / impurity (analog)
Supports oncology research application; distinct from analog
Patent review; confirm synthetic utility
Mcl-1 Inhibitors Oncology Patent Literature

Validated Application Scenarios for 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0) Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Mcl-1 Inhibitors for Oncology Drug Discovery

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 151733-97-0) is a preferred building block for the synthesis of Mcl-1 inhibitors, a class of anti-apoptotic proteins targeted in cancer therapy. The compound's N1-methyl substitution is critical, as it confers the enhanced lipophilicity (XLogP3 = 0.0 vs. -0.1) and reduced hydrogen bond donor count (2 vs. 3) required for favorable ADME properties in lead optimization . This is supported by its specific inclusion in patent literature for Mcl-1 inhibitors, a use case not highlighted for the non-methylated analog [1].

Agrochemical Development: Design of Fungicidal and Herbicidal Agents

The target compound serves as a versatile intermediate in the synthesis of fungicides, where the N1-methyl group contributes to metabolic stability and improved penetration of plant cuticles. The reduced TPSA (81.1 Ų vs. 92 Ų) and increased lipophilicity compared to the non-methylated analog facilitate better translocation within plant tissues, a key performance metric for systemic agrochemicals .

Pharmaceutical Intermediates: Preparation of Kinase Inhibitors and Anti-Inflammatory Agents

In the synthesis of kinase inhibitors and other biologically active heterocycles, 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid provides a unique combination of a free carboxylic acid handle for amide coupling and an N1-methyl group for lipophilicity tuning. This contrasts with the non-methylated analog, which, while reactive, lacks the methyl group necessary for achieving the balanced polarity and permeability often required in modern kinase inhibitor pharmacophores .

Application
Selection Property
Validation Focus
Mcl-1 inhibitor synthesis for oncology research
N1-methyl lipophilicity modulation profile
ADME property review in cell-based assays
Systemic agrochemical design
Cuticle penetration & metabolic stability context
TPSA and lipophilicity screening context
Kinase inhibitor pharmacophore construction
Balanced polarity & permeability profile
Bioavailability screening context

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